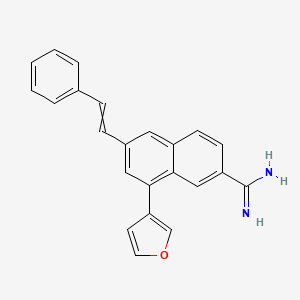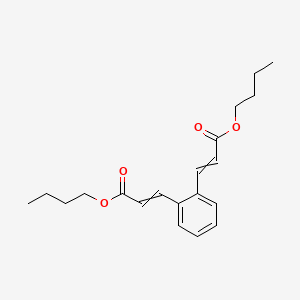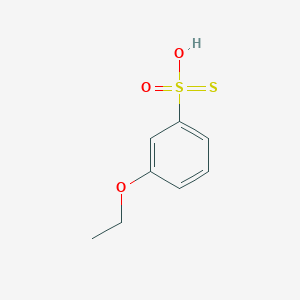
3-Ethoxybenzene-1-sulfonothioic O-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxybenzene-1-sulfonothioic O-acid is an organic compound characterized by the presence of an ethoxy group attached to a benzene ring, which is further substituted with a sulfonothioic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxybenzene-1-sulfonothioic O-acid can be achieved through several methods. One common approach involves the reaction of ethoxybenzene with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxybenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonothioic group to thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Ethoxybenzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Ethoxybenzene-1-sulfonothioic O-acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonothioic group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethoxybenzene: Lacks the sulfonothioic acid group, making it less reactive in certain chemical reactions.
Benzene-1-sulfonothioic O-acid: Does not have the ethoxy group, which affects its solubility and reactivity.
Phenylsulfonothioic O-acid: Similar structure but without the ethoxy substitution, leading to different chemical properties.
Uniqueness
3-Ethoxybenzene-1-sulfonothioic O-acid is unique due to the presence of both the ethoxy and sulfonothioic acid groups, which confer distinct chemical reactivity and solubility properties. This combination makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
743375-06-6 |
|---|---|
Formule moléculaire |
C8H10O3S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
(3-ethoxyphenyl)-hydroxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C8H10O3S2/c1-2-11-7-4-3-5-8(6-7)13(9,10)12/h3-6H,2H2,1H3,(H,9,10,12) |
Clé InChI |
VVZOEFVOTRVNLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC=C1)S(=O)(=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
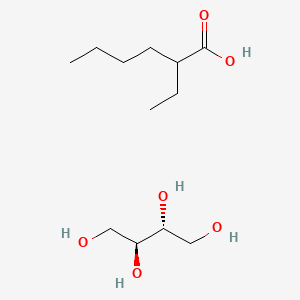
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
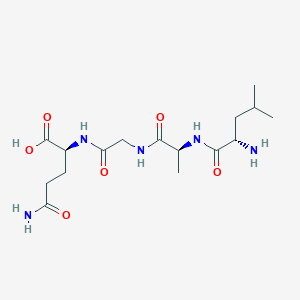
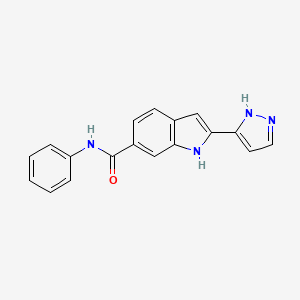
![Azetidine, 3-butyl-2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14225880.png)

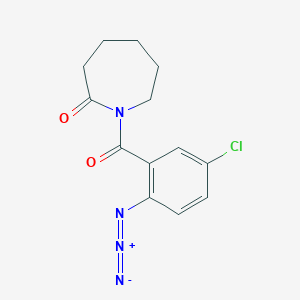

![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
